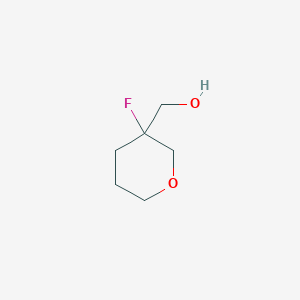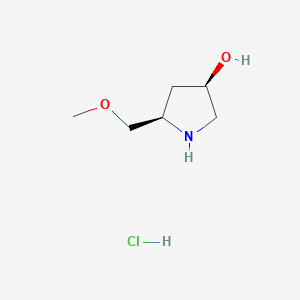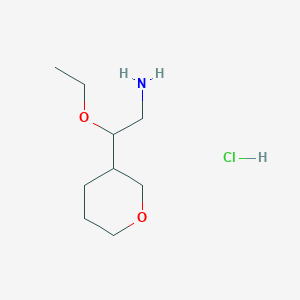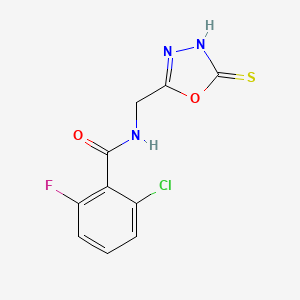
(3-Fluorooxan-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluorooxan-3-yl)methanol is an organic compound with the molecular formula C6H11FO2 and a molecular weight of 134.15 g/mol It is characterized by the presence of a fluorine atom attached to an oxane ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorooxan-3-yl)methanol typically involves the fluorination of oxane derivatives followed by the introduction of a methanol group. One common method includes the reaction of oxane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom. The resulting intermediate is then treated with methanol in the presence of a catalyst to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation helps in maintaining consistency and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux conditions.
Major Products Formed:
Oxidation: Formation of (3-Fluorooxan-3-yl)aldehyde or (3-Fluorooxan-3-yl)carboxylic acid.
Reduction: Formation of (3-Fluorooxan-3-yl)alcohol.
Substitution: Formation of various substituted oxane derivatives.
Scientific Research Applications
(3-Fluorooxan-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of (3-Fluorooxan-3-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance its binding affinity and specificity towards certain biological targets. The compound may exert its effects through the modulation of enzyme activity or receptor signaling pathways, leading to various biological outcomes .
Comparison with Similar Compounds
(3-Chlorooxan-3-yl)methanol: Similar structure but with a chlorine atom instead of fluorine.
(3-Bromooxan-3-yl)methanol: Similar structure but with a bromine atom instead of fluorine.
(3-Iodooxan-3-yl)methanol: Similar structure but with an iodine atom instead of fluorine.
Comparison:
Uniqueness: The presence of the fluorine atom in (3-Fluorooxan-3-yl)methanol imparts unique properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo counterparts. This can lead to different chemical behaviors and biological activities.
Properties
IUPAC Name |
(3-fluorooxan-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2/c7-6(4-8)2-1-3-9-5-6/h8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKWQZQMDGHKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyano(2-methoxyphenyl)methyl]-3-[methyl(phenyl)amino]propanamide](/img/structure/B2443945.png)
![5-[(3-Chlorobenzyl)oxy]-2-hydroxybenzoic acid](/img/structure/B2443946.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2443949.png)

![3-{[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2443954.png)
![4-(dibutylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2443955.png)
![2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2443956.png)
![ethyl 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2443957.png)
![N-(3-methoxyphenyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2443964.png)



